1-Octanol

Description

Octan-1-ol is an octanol carrying the hydroxy group at position 1. It has a role as a plant metabolite, an antifungal agent, a kairomone, a fuel additive and a bacterial metabolite. It is an octanol and a primary alcohol.

Caprylic alcohol has been used in trials studying the treatment of Essential Tremor.

1-Octanol has been reported in Senegalia berlandieri, Alpinia latilabris, and other organisms with data available.

OCTANOL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

octan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.

A colorless, slightly viscous liquid used as a defoaming or wetting agent. It is also used as a solvent for protective coatings, waxes, and oils, and as a raw material for plasticizers. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)

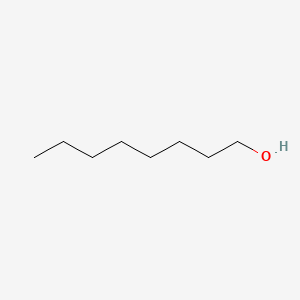

Structure

3D Structure

Properties

IUPAC Name |

octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPLFHHGFOOTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021940 | |

| Record name | 1-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c. | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol) | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830 | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7 | |

| Record name | 1-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8 | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylic alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C6-12 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C8-18 and C18-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-18 and C18-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C6-12 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV1779205D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

5 °F (USCG, 1999), -14.7 °C, -15.5 °C | |

| Record name | OCTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical Properties of 1-Octanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Octanol (CH₃(CH₂)₇OH) is a straight-chain fatty alcohol that serves as a critical compound in various scientific and industrial applications. For researchers, particularly in the fields of chemistry, materials science, and drug development, a thorough understanding of its physicochemical properties is paramount. Its significance is especially pronounced in pharmacology, where it is the standard solvent for determining the octanol-water partition coefficient (log P), a key indicator of a drug's lipophilicity and its subsequent absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for modeling its behavior in various systems and for its application as a solvent and chemical intermediate.

| Property | Value | Conditions |

| Molecular Formula | C₈H₁₈O | - |

| Molar Mass | 130.23 g/mol | - |

| Density | 0.827 g/mL | at 25 °C[1][2] |

| Boiling Point | 195 - 196 °C | at 760 mmHg[1][2][3] |

| Melting Point | -16 to -15 °C | - |

| Flash Point | 81 °C (closed cup) | - |

| Vapor Pressure | 0.14 mmHg | at 25 °C |

| Surface Tension | ~27.5 mN/m | at 20-25 °C |

| Viscosity (Kinematic) | ~7.36 cSt (mm²/s) | at 20 °C |

| Water Solubility | 0.30 - 0.54 g/L | at 20-25 °C |

| log P (Kow) | 3.00 | - |

| Refractive Index | 1.429 | at 20 °C (Sodium D-line) |

| pKa | ~15.3 | Predicted |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. Below are detailed protocols for key parameters, referencing established guidelines from organizations such as the OECD and ASTM.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound like this compound.

Density Determination (Based on OECD 109)

This protocol outlines the determination of density using a pycnometer, a standard method for liquids.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

-

Analytical balance (accurate to ±0.1 mg).

-

Constant temperature bath (controlled to ±0.1 °C).

-

Thermometer.

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer (m₀).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the pycnometer in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully adjust the liquid level to the mark on the capillary, removing any excess.

-

Dry the outside of the pycnometer and weigh it (m₁).

-

Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-6 to get the weight of the pycnometer filled with water (m₂).

-

The density of water (ρ_water) at the test temperature is obtained from standard tables.

-

-

Calculation: The density of this compound (ρ_octanol) is calculated using the formula: ρ_octanol = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water

Boiling Point Determination (Based on ASTM D1120)

This method determines the equilibrium boiling point of a liquid at atmospheric pressure.

-

Apparatus:

-

100-mL round-bottom flask with a short neck.

-

Water-cooled reflux condenser.

-

Calibrated thermometer or thermocouple.

-

Heating mantle.

-

Boiling chips.

-

-

Procedure:

-

Place 60 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the apparatus, with the flask in the heating mantle and the condenser attached vertically.

-

Position the thermometer so that the bulb is immersed in the liquid, centered, and approximately 6.5 mm from the bottom of the flask.

-

Apply heat to the flask to bring the liquid to a boil.

-

Adjust the heating rate so that the liquid boils steadily and there is a continuous reflux of condensate from the condenser.

-

Allow the system to reach equilibrium, indicated by a stable temperature reading for at least two minutes.

-

Record the stable temperature as the equilibrium boiling point.

-

Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

-

Water Solubility (Based on OECD 105 - Flask Method)

The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

-

Apparatus:

-

Flasks with stoppers.

-

Constant temperature shaker or magnetic stirrer.

-

Centrifuge (if necessary).

-

Analytical method for quantifying this compound (e.g., Gas Chromatography).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After agitation, the mixture is allowed to stand to let the phases separate. If an emulsion forms, centrifugation is used to separate the aqueous phase.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

-

The experiment is repeated to ensure the results are consistent and equilibrium has been reached.

-

Octanol-Water Partition Coefficient (log P) (Based on OECD 107 - Shake-Flask Method)

The shake-flask method is the classical and most direct method for determining the log P value.

-

Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a two-phase system of n-octanol and water. Log P is a measure of lipophilicity.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument to determine the concentration of the analyte (e.g., UV-Vis spectrophotometer, HPLC).

-

-

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol.

-

Prepare a stock solution of the test substance in either n-octanol or water.

-

Add known volumes of the pre-saturated n-octanol and water to a separatory funnel.

-

Add a small amount of the stock solution of the test substance. The initial concentration should not exceed 0.01 mol/L.

-

Shake the funnel for a sufficient time to reach equilibrium (e.g., 5-15 minutes).

-

After shaking, separate the two phases by centrifugation to avoid emulsions.

-

Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.

-

-

Calculation: P = [Concentration in Octanol] / [Concentration in Water] log P = log₁₀(P)

Viscosity Measurement (Based on ASTM D445)

This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

Constant temperature bath (controlled to ±0.02 °C).

-

Timer (accurate to 0.1 s).

-

-

Procedure:

-

Select a viscometer where the flow time will be at least 200 seconds.

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

-

Using suction, draw the liquid up into the upper bulb of the viscometer.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between the two calibration marks.

-

Repeat the measurement at least twice. The flow times should agree within the specified tolerance.

-

-

Calculation: Kinematic Viscosity (ν) = C * t Where:

-

C is the calibration constant of the viscometer (in mm²/s²).

-

t is the average flow time (in s).

Dynamic viscosity (η) can be calculated if the density (ρ) is known: η = ν * ρ

-

References

Synthesis of 1-Octanol via the Ziegler Process: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the Ziegler process for the synthesis of 1-octanol, a crucial fatty alcohol with wide applications in the chemical industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the reaction mechanism, experimental protocols, and process variables.

Introduction to the Ziegler Process

The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organic chemistry for the production of linear primary alcohols with an even number of carbon atoms.[1] Developed by Karl Ziegler, this method utilizes an organoaluminum compound to oligomerize ethylene, followed by oxidation and hydrolysis to yield the desired fatty alcohols.[1] The process is renowned for its ability to produce high-purity linear alcohols, which are valuable intermediates in the manufacturing of detergents, plasticizers, and other specialty chemicals. While the broader Ziegler-Natta catalysis is famous for stereospecific polymerization of olefins, the Ziegler alcohol synthesis is a specific application focused on controlled chain growth and termination to produce alcohols.[2][3][4]

The Core Chemistry: Reaction Mechanism

The synthesis of this compound via the Ziegler process is a multi-step procedure that begins with the formation of triethylaluminum, the key organoaluminum initiator. The subsequent steps involve controlled ethylene oligomerization, oxidation, and hydrolysis.

Step 1: Formation of Triethylaluminum

Triethylaluminum (Al(C₂H₅)₃) is typically produced in-situ or in a separate process by reacting aluminum powder, hydrogen, and ethylene. A significant portion of the triethylaluminum produced is recycled in the industrial process to improve yield and efficiency.

Step 2: Ethylene Oligomerization (Growth Reaction)

This is the chain growth phase where ethylene monomers are sequentially inserted into the aluminum-carbon bonds of the triethylaluminum. This reaction proceeds at elevated temperatures and pressures. The length of the resulting alkyl chains is dependent on the reaction conditions, particularly the ratio of ethylene to triethylaluminum and the reaction time. To produce this compound, the goal is to add three ethylene units to each ethyl group on the aluminum center.

Step 3: Oxidation

The trialkylaluminum compound is then oxidized with dry air to form the corresponding aluminum alkoxides. This step must be carefully controlled to prevent side reactions.

Step 4: Hydrolysis

The final step involves the hydrolysis of the aluminum alkoxides with water to yield the desired fatty alcohols and aluminum hydroxide as a byproduct. The aluminum hydroxide can be recovered and converted to valuable alumina.

The overall chemical transformation can be summarized by the following equations:

-

Formation of Triethylaluminum: 2 Al + 3 H₂ + 6 C₂H₄ → 2 Al(C₂H₅)₃

-

Ethylene Oligomerization: Al(C₂H₅)₃ + 3n C₂H₄ → Al((CH₂CH₂)ₙC₂H₅)₃

-

Oxidation: Al((CH₂CH₂)ₙC₂H₅)₃ + 1.5 O₂ → Al(O(CH₂CH₂)ₙC₂H₅)₃

-

Hydrolysis: Al(O(CH₂CH₂)ₙC₂H₅)₃ + 3 H₂O → 3 HO(CH₂CH₂)ₙC₂H₅ + Al(OH)₃

For the synthesis of this compound, 'n' in the above equations would ideally be 3.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the Ziegler process are often proprietary. However, based on the available literature, a general laboratory-scale protocol can be outlined.

Materials and Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlets.

-

Schlenk line or glovebox for handling air-sensitive reagents.

-

Triethylaluminum (or precursors for in-situ generation: aluminum powder, ethylene, hydrogen).

-

High-purity ethylene.

-

Dry air or oxygen source.

-

Anhydrous solvent (e.g., paraffin hydrocarbon).

-

Deionized water.

-

Apparatus for distillation and product purification.

Procedure:

-

Catalyst Preparation and Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen). If not using pre-made triethylaluminum, the initial charge of aluminum powder and solvent is introduced.

-

Triethylaluminum Synthesis (if necessary): The reactor is pressurized with hydrogen and ethylene, and the temperature is raised to initiate the formation of triethylaluminum. This step is typically carried out at temperatures around 132°C and high pressure (e.g., 100 atm).

-

Ethylene Oligomerization: Once the triethylaluminum is formed or introduced, the reactor temperature is adjusted to the desired range for chain growth (typically 60-120°C). Ethylene is then fed into the reactor at a controlled rate and pressure. The reaction is allowed to proceed for a predetermined time to achieve the desired chain length.

-

Oxidation: After the oligomerization is complete, the excess ethylene is vented. Dry air is then carefully introduced into the reactor to oxidize the trialkylaluminum to aluminum alkoxides. This is an exothermic reaction and requires careful temperature control.

-

Hydrolysis: The aluminum alkoxides are then hydrolyzed by the slow addition of water. This step is also exothermic.

-

Product Isolation and Purification: The organic layer containing the this compound is separated from the aqueous layer containing aluminum hydroxide. The crude this compound is then purified by distillation to separate it from other chain-length alcohols and any remaining solvent.

Data Presentation: Reaction Parameters and Yields

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters and their typical ranges, although optimal conditions are often proprietary and determined empirically.

| Parameter | Typical Range | Effect on the Process |

| Temperature | 60 - 150 °C | Influences the rate of ethylene insertion and the molecular weight distribution of the alcohols. Higher temperatures can lead to the formation of α-olefins as byproducts. |

| Pressure | 20 - 120 bar | Affects the concentration of ethylene in the reaction mixture and thus the rate of oligomerization. |

| Ethylene Feed Rate | Variable | Controls the chain growth and the final molecular weight of the alcohols. |

| Catalyst Concentration | Variable | Affects the reaction rate. |

| Reaction Time | Variable | Determines the extent of ethylene oligomerization and the average chain length of the alkyl groups. |

A modified version of the Ziegler process, known as the EPAL process, is designed to produce alcohols with a narrow molecular weight distribution.

Visualizations: Process Flow and Reaction Pathway

To better illustrate the logical relationships within the Ziegler process for this compound synthesis, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for the synthesis of this compound via the Ziegler process.

Caption: Simplified signaling pathway of the Ziegler process for this compound synthesis.

Conclusion

The Ziegler process remains a vital industrial method for the synthesis of linear primary alcohols like this compound. Its efficiency and selectivity make it a preferred route over other methods. Understanding the intricate details of the reaction mechanism and the influence of various process parameters is crucial for optimizing the production of this compound for its diverse applications. This guide provides a foundational understanding for researchers and professionals seeking to work with or improve upon this important chemical synthesis.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and experimental analysis of 1-octanol. This information is critical for researchers in various fields, including flavor and fragrance chemistry, biofuel development, and pharmacology, where this compound is investigated for its potential therapeutic properties.

Natural Occurrence of this compound

This compound is a straight-chain fatty alcohol that is widely distributed in the natural world, contributing to the aroma and flavor profiles of many plants, fruits, and fermented beverages. It also plays a role in chemical communication between organisms.

1.1. In Plants and Essential Oils

This compound is a common volatile organic compound found in a variety of plants and their essential oils. It is often present as a minor constituent, contributing to the overall scent profile. For instance, it is a known component of citrus essential oils, though typically at concentrations of less than 1%.[1] In some cases, it can be found in higher concentrations and plays a more significant role in the characteristic aroma.

1.2. In Fruits and Beverages

The presence of this compound has been reported in numerous fruits, where it contributes to their complex aromas. For example, it has been identified as a volatile compound in raspberries (Rubus idaeus).[2][3][4][5] It is also found in various fermented beverages, where it is a byproduct of microbial metabolism.

1.3. In Microorganisms

Certain microorganisms are capable of producing this compound. Notably, engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce this compound as a potential biofuel.

1.4. As an Insect Pheromone

This compound serves as a semiochemical in the animal kingdom. For example, it has been identified as a component of the sex pheromone of the tomato bug, Nesidiocoris tenuis.

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly depending on the species, cultivar, environmental conditions, and extraction method. The following table summarizes available quantitative data.

| Natural Source | Part/Matrix | Concentration | Reference(s) |

| Raspberry (Rubus idaeus) | Fruit | 0.005–0.05 mg/kg | |

| Citrus Essential Oils | Peel | < 0.1% - 1% | |

| Nesidiocoris tenuis Pheromone | Volatile Blend | 1:1 ratio with octyl hexanoate | |

| Engineered S. cerevisiae | Fermentation Broth | up to 49.5 mg/L |

Biosynthesis of this compound

The biosynthesis of this compound in nature typically proceeds through the fatty acid synthesis pathway, followed by reduction steps. In engineered microorganisms, specific pathways have been designed to optimize production.

3.1. Biosynthesis in Engineered Saccharomyces cerevisiae

A common strategy for producing this compound in yeast involves the engineering of the fatty acid synthase (FAS) complex to produce octanoyl-CoA. This is then converted to this compound through a series of enzymatic steps.

3.2. General Fatty Acid Reduction Pathway in Plants

In plants, this compound is synthesized from fatty acid precursors. The general pathway involves the reduction of an eight-carbon fatty acyl chain.

Experimental Protocols for Extraction and Analysis

The extraction and quantification of this compound from natural sources typically involve techniques such as headspace gas chromatography-mass spectrometry (GC-MS), solvent extraction, and steam distillation.

4.1. Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile compounds like this compound in various matrices, including plant tissues, fruits, and beverages.

Protocol Outline:

-

Sample Preparation: A known amount of the homogenized sample (e.g., fruit puree, essential oil) is placed in a headspace vial. An internal standard may be added for quantification.

-

Incubation: The vial is sealed and incubated at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

-

GC Separation: The volatile compounds are separated on a capillary column based on their boiling points and polarity.

-

MS Detection and Quantification: The separated compounds are detected by a mass spectrometer, and this compound is identified based on its mass spectrum and retention time. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

4.2. Solvent Extraction

Solvent extraction is a common method for obtaining this compound from solid plant materials.

Protocol Outline:

-

Sample Preparation: The plant material (e.g., lavender flowers) is dried and ground to a fine powder.

-

Extraction: The powdered material is mixed with a suitable solvent (e.g., ethanol, hexane) and agitated for a specific period.

-

Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the extracted compounds.

-

Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract containing this compound.

-

Analysis: The extract is then analyzed by GC-MS for the quantification of this compound.

4.3. Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils, which often contain this compound, from aromatic plants.

Protocol Outline:

-

Sample Preparation: Fresh or dried plant material is placed in a distillation apparatus.

-

Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The steam and volatile compound mixture is cooled in a condenser, returning it to a liquid state.

-

Separation: The essential oil, which is immiscible with water, separates from the hydrosol (aqueous phase) and is collected.

-

Analysis: The collected essential oil is analyzed by GC-MS to determine the concentration of this compound.

References

- 1. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

Thermodynamic Properties of 1-Octanol: A Technical Guide for Molecular Simulations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 1-octanol, a crucial solvent in pharmaceutical and chemical research, particularly for its role as a surrogate for biological membranes in partition coefficient studies. This document is intended to be a core resource for professionals engaged in molecular simulations, offering curated experimental data, detailed methodologies for its measurement, and a comparative analysis of common force fields used to model this versatile alcohol.

Experimental Thermodynamic Properties of this compound

Accurate molecular simulations rely on robust experimental data for validation. The following tables summarize key thermodynamic properties of this compound as a function of temperature, compiled from critically evaluated data.

Table 1: Density of Liquid this compound

| Temperature (K) | Density (g/cm³) |

| 288.15 | 0.828 |

| 293.15 | 0.825 |

| 298.15 | 0.822 |

| 303.15 | 0.818 |

| 308.15 | 0.814 |

Data sourced from the NIST Web Thermo Tables (WTT).[1]

Table 2: Vapor Pressure of this compound

| Temperature (K) | Vapor Pressure (kPa) |

| 352.1 | 1.33 |

| 368.5 | 3.99 |

| 386.4 | 10.1 |

| 400.0 | 20.3 |

| 468.5 | 101.3 |

Data sourced from the NIST Chemistry WebBook.[2][3]

Table 3: Enthalpy of Vaporization of this compound

| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |

| 298.15 | 71.0 |

| 303.0 | 69.6 |

| 318.0 | 68.7 |

| 343.0 | 67.3 |

| 358.0 | 67.5 |

Data sourced from the NIST Chemistry WebBook.[2][4]

Table 4: Surface Tension of this compound

| Temperature (K) | Surface Tension (N/m) |

| 293.15 | 0.0275 |

| 298.15 | 0.0271 |

| 303.15 | 0.0267 |

| 308.15 | 0.0263 |

| 313.15 | 0.0259 |

Data sourced from various chemical handbooks and databases.

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data presented above. Understanding these protocols is essential for appreciating the accuracy and limitations of the data used to validate molecular simulations.

Density Measurement: Oscillating U-Tube Densitometry

The density of liquid this compound is typically measured using an oscillating U-tube densitometer.

Methodology:

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water.

-

Sample Injection: A small, bubble-free sample of this compound is injected into the thermostated glass U-tube.

-

Oscillation: The U-tube is electromagnetically excited to oscillate at its natural frequency.

-

Frequency Measurement: The instrument precisely measures the oscillation period, which is directly related to the mass, and therefore the density, of the sample in the tube.

-

Temperature Control: The temperature of the U-tube is precisely controlled using a Peltier element to obtain density measurements at various temperatures.

Vapor Pressure Measurement: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid at a given temperature.

Methodology:

-

Sample Degassing: A sample of this compound is placed in a thermostated vessel and thoroughly degassed to remove any dissolved gases. This is typically achieved by several freeze-pump-thaw cycles.

-

Temperature Equilibration: The degassed sample is brought to the desired temperature in a constant-temperature bath.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.

-

Data Collection: The vapor pressure is recorded at a series of stabilized temperatures.

Enthalpy of Vaporization: Calorimetry

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation. The direct calorimetric method is described here.

Methodology:

-

Calorimeter Setup: A known mass of this compound is placed in a vaporization cell within a calorimeter.

-

Vaporization: A controlled amount of electrical energy is supplied to a heater to vaporize a portion of the sample at constant temperature and pressure.

-

Mass Determination: The amount of vaporized sample is determined by weighing the cell before and after the experiment or by condensing the vapor and weighing it.

-

Enthalpy Calculation: The enthalpy of vaporization is calculated from the electrical energy supplied and the mass of the vaporized substance.

Surface Tension Measurement: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid.

Methodology:

-

Droplet Formation: A drop of this compound is formed at the tip of a needle.

-

Image Acquisition: A high-resolution camera captures the profile of the pendant drop.

-

Shape Analysis: The shape of the drop is determined by the balance between surface tension and gravity.

-

Young-Laplace Equation Fitting: The profile of the drop is fitted to the Young-Laplace equation to determine the surface tension.

Force Field Parameters for this compound Simulations

The choice of force field is critical for the accuracy of molecular dynamics simulations. This section provides a comparative overview of the non-bonded parameters for this compound from three commonly used force fields: OPLS-AA, CHARMM (CGenFF), and GROMOS.

Table 5: Comparative Non-Bonded Parameters for this compound

| Force Field | Atom Type | Charge (e) | σ (nm) | ε (kJ/mol) |

| OPLS-AA | ||||

| opls_157 (HO) | 0.683 | 0.00000 | 0.00000 | |

| opls_154 (OH) | -0.155 | 0.31200 | 0.71128 | |

| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |

| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |

| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |

| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |

| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |

| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |

| opls_136 (CH3) | 0.000 | 0.35000 | 0.27614 | |

| CHARMM (CGenFF) | ||||

| OG311 (O) | -0.648 | 0.30290 | 0.63597 | |

| HGA3 (H) | 0.428 | 0.04000 | 0.19246 | |

| CG331 (CH2) | 0.090 | 0.35330 | 0.29288 | |

| CG331 (CH2) | 0.010 | 0.35330 | 0.29288 | |

| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |

| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |

| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |

| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |

| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |

| CG331 (CH3) | -0.090 | 0.35330 | 0.29288 | |

| GROMOS 54A7 | ||||

| OA (O) | -0.547 | 0.32370 | 0.63597 | |

| H (H) | 0.397 | 0.00000 | 0.00000 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH2 | 0.000 | 0.39570 | 0.33472 | |

| CH3 | 0.000 | 0.39570 | 0.45773 |

Note: For GROMOS, a united-atom representation is used for CH2 and CH3 groups. The parameters provided are for the united atoms. For CHARMM, the terminal CH3 and adjacent CH2 groups have different partial charges due to the parameterization scheme.

Conclusion

This technical guide provides a consolidated resource for researchers utilizing this compound in molecular simulations. The tabulated experimental data serves as a critical benchmark for the validation of simulation models. The detailed experimental protocols offer insight into the origin and precision of these benchmarks. Finally, the comparative analysis of force field parameters highlights the importance of careful parameter selection for achieving accurate and predictive simulation results. It is anticipated that this guide will facilitate more robust and reliable molecular modeling studies in the fields of chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Phase Behavior of 1-Octanol with Water and Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of 1-octanol in conjunction with water and various lipid species. Understanding these interactions is critical for drug development, as this compound/water partitioning is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. This document details the thermodynamic principles, experimental methodologies for characterization, and the biological implications of this ternary system.

Introduction: The Significance of this compound in Lipid Research

This compound serves as a crucial surrogate for biological membranes in pharmaceutical and environmental sciences.[1][2] Its amphiphilic nature, possessing both a polar hydroxyl head and a nonpolar alkyl tail, allows it to mimic the lipid bilayer environment. The partitioning of a compound between this compound and water, quantified by the partition coefficient (Kow or Log P), is a widely accepted measure of its lipophilicity.[1] This value is instrumental in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Analysis of Phase Behavior

The interactions between this compound, water, and lipids can be complex, leading to the formation of various phases, including micelles, emulsions, and liquid-ordered or -disordered states within lipid bilayers. The following tables summarize key quantitative data gathered from experimental studies.

Table 1: Octanol-Water Partition Coefficients (Log P) of Key Lipids

| Lipid | Log P (at 298 K) | Reference |

| Cholesterol | 3.7 | [3][4] |

| Phosphatidylcholines (general) | Varies with acyl chain length |

Table 2: Effect of this compound on the Main Phase Transition Temperature (Tm) of Phospholipids

| Phospholipid | This compound Concentration (mol%) | Change in Tm (°C) | Experimental Method | Reference |

| DMPC | Not specified | Lowers Tm and broadens transition | DSC and FTIR | |

| dDSPC | 7 | Lowers Tm and broadens transition | DSC and FTIR | |

| DPPC | Not specified | Lowers Tm | DSC |

DMPC: Dimyristoylphosphatidylcholine; dDSPC: Deuterated distearoylphosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine; DSC: Differential Scanning Calorimetry; FTIR: Fourier-Transform Infrared Spectroscopy.

Experimental Protocols for Characterizing Phase Behavior

Accurate determination of the phase behavior of this compound/water/lipid systems requires robust experimental methodologies. The following sections detail the protocols for key techniques.

Shake-Flask Method for Determining Octanol-Water Partition Coefficient (Kow)

This is the traditional and most widely recognized method for determining the Kow of a substance.

Protocol:

-

Preparation of Solvents: Both this compound and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: A stock solution of the lipid of interest is prepared in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the stock solution is added to a mixture of the mutually saturated this compound and water in a centrifuge tube. The tube is then agitated to facilitate the partitioning of the solute between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and water phases.

-

Concentration Analysis: The concentration of the lipid in each phase is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Calculation of Kow: The partition coefficient is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase.

Experimental Workflow for Shake-Flask Method

Ternary Phase Diagram Construction

Ternary phase diagrams are graphical representations of the phase behavior of three-component systems at a constant temperature and pressure.

Protocol:

-

Component Preparation: Prepare stock solutions of the lipid in this compound and various concentrations of this compound in water.

-

Titration: A known amount of the lipid/octanol solution is titrated with the aqueous octanol solution.

-

Observation: After each addition of the aqueous phase, the system is allowed to equilibrate, and the phase behavior is observed visually or with the aid of a microscope. The points of phase transition (e.g., from a single phase to a two-phase system) are recorded.

-

Plotting: The compositions at which phase transitions occur are plotted on a triangular diagram to construct the phase boundaries.

Logical Flow for Ternary Phase Diagram Construction

References

- 1. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Calculation of the water-octanol partition coefficient of cholesterol for SPC, TIP3P, and TIP4P water - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Pathways for 1-Octanol Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core microbial production pathways for 1-octanol, a valuable chemical intermediate and potential biofuel. The document outlines the key metabolic routes engineered in microorganisms, presents a comparative analysis of production metrics, provides detailed experimental methodologies, and visualizes the intricate biological processes involved.

Introduction

This compound is a linear fatty alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. It also holds promise as a "drop-in" biofuel due to its high energy density and compatibility with existing diesel engines.[1][2] Microbial production of this compound offers a sustainable alternative to traditional chemical synthesis, which relies on petrochemical feedstocks. Metabolic engineering efforts have primarily focused on harnessing the cellular machinery of model organisms like Escherichia coli and Saccharomyces cerevisiae to convert renewable feedstocks into this compound.[3][4]

This guide delves into the two principal biosynthetic pathways that have been successfully engineered for this compound production: the fatty acid synthesis (FAS)-based pathway and the reverse β-oxidation (rBOX) pathway.

Microbial Production Pathways for this compound